
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol
Overview
Description
(5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaen-1-ol is a polyunsaturated fatty alcohol derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid with the IUPAC name (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid . The compound replaces EPA’s terminal carboxylic acid group with a hydroxyl group at position 1, making it a primary alcohol. This structural modification alters its polarity, reactivity, and biological interactions compared to EPA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol typically involves the reduction of eicosapentaenoic acid or its derivatives. One common method is the reduction of ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under mild conditions, yielding the desired alcohol with high purity .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of eicosapentaenoic acid from marine sources, followed by chemical reduction. The process includes steps such as saponification, esterification, and hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenal or (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.
Reduction: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentanol.
Substitution: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenyl chloride.
Scientific Research Applications
Nutritional Applications
Dietary Supplementation:
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is primarily derived from fish oil and is often referred to as eicosapentaenoic acid (EPA). It is widely used as a dietary supplement due to its beneficial effects on cardiovascular health. Studies have shown that supplementation with this fatty acid can lead to reductions in triglyceride levels and improvements in overall lipid profiles .
Health Benefits:
Research indicates that eicosapentaenoic acid plays a significant role in reducing inflammation and may help in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been linked to improved mental health outcomes and cognitive function . The compound's ability to modulate inflammatory responses makes it a subject of interest for developing functional foods aimed at enhancing health.
Pharmacological Applications
Therapeutic Uses:
Recent studies have explored the therapeutic potential of this compound in treating non-alcoholic steatohepatitis (NASH). The compound has been shown to exhibit protective effects on liver health by reducing fat accumulation and inflammation in hepatic tissues . Furthermore, its role as an agonist for peroxisome proliferator-activated receptors (PPARs) suggests potential applications in metabolic syndrome management .
Clinical Trials:
Clinical trials are underway to assess the efficacy of eicosapentaenoic acid in various disease states. For instance, one study demonstrated that patients with elevated triglycerides benefitted from EPA supplementation in terms of lipid reduction and overall cardiovascular risk management .
Biochemical Applications
Molecular Biology Research:
The compound is utilized in biochemical research to understand lipid metabolism and cell signaling pathways. Its incorporation into cellular membranes influences membrane fluidity and function. Research has highlighted its role in modulating gene expression related to fatty acid metabolism and inflammation .
Biosynthesis Studies:
Studies on the biosynthesis of unusual pheromone components in moths have also involved this compound. This highlights the compound's importance beyond human health into ecological interactions and pheromone signaling among insects .
Case Studies
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various signaling pathways. Additionally, its metabolites may act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₂₀H₃₂O
- Functional Groups : Five cis double bonds (5Z,8Z,11Z,14Z,17Z), primary alcohol (-CH₂OH).
Comparison with Structurally Related Compounds
Eicosapentaenoic Acid (EPA)
- Structure : Carboxylic acid (COOH) at position 1 instead of -CH₂OH.
- Function: Precursor to anti-inflammatory eicosanoids (e.g., resolvins), modulator of cell membrane fluidity, and substrate for phospholipid biosynthesis .
Amide Derivatives (C4, C5)
- Examples: (S)-2-Amino-4-oleylamido butanoic acid (C4) (S)-2-((5Z,8Z,11Z,14Z,17Z)-Eicosa-5,8,11,14,17-pentaenamido)butanoic acid (C5)
- Structure: EPA linked via amide bond to amino acids (e.g., butanoic acid derivatives).
- Function : Enhances paraoxonase 1 (PON1) activity, preventing LDL oxidation .
- Key Difference : The amide linkage confers stability against hydrolysis compared to ester or alcohol forms.
Phospholipid Derivatives
- Examples :
- Function : Critical for membrane structure, signaling, and as reservoirs for bioactive lipid mediators.
- Key Difference : Incorporation into phospholipids localizes EPA derivatives to membranes, whereas the alcohol form is more likely to exist as a free lipid.
Acylated Amino Acid Conjugates
- Example: ((5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoyl)-L-phenylalanine (Compound 26) .
- Structure : EPA covalently bonded to phenylalanine via an acyl group.
- Function : Stimulates mitochondrial activity, suggesting roles in energy metabolism.
Self-Emulsifying Drug Delivery Systems (SEDDS)
- Example: 2-((5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenyloxy)butanoic acid .
- Structure: EPA-derived ether linked to butanoic acid.
- Function : Enhances solubility and bioavailability of lipophilic drugs via micelle formation.
- Key Difference : The ether linkage improves chemical stability compared to ester or amide derivatives.
Anandamide Analogues
- Example: Anandamide (arachidonoyl ethanolamide) .
- Structure: Arachidonic acid (C20:4) linked to ethanolamine.
- Function: Binds cannabinoid receptors (CB1/CB2), modulating neurotransmission and inflammation.
- Key Difference : Replacing arachidonic acid with EPA may shift receptor affinity or metabolic fate.
Structural and Functional Comparison Table
Biological Activity
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol is a polyunsaturated fatty alcohol closely related to eicosapentaenoic acid (EPA), a well-studied omega-3 fatty acid. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H30O. It features five double bonds in its carbon chain and is classified as a polyunsaturated fatty alcohol. Its structural characteristics contribute to its biological functions.
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can modulate the production of pro-inflammatory cytokines in various cell types. For instance:
- In vitro studies demonstrated that this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS) .
Cardiovascular Benefits
The compound's structural similarity to EPA suggests it may share cardiovascular protective effects. Research highlights include:
- Cholesterol Regulation : Studies have shown that polyunsaturated fatty acids can help lower LDL cholesterol levels while increasing HDL cholesterol levels .
- Vasodilation : The compound may also promote vasodilation through nitric oxide pathways .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects:
- Neuroinflammation : It has been observed to decrease neuroinflammatory markers in animal models of neurodegenerative diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in several studies:
- Oxidative Stress Reduction : It has been reported to scavenge free radicals and reduce oxidative stress in cellular models .
Study 1: In Vivo Effects on Inflammation
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in serum levels of inflammatory markers after exposure to inflammatory stimuli.
Study 2: Cardiovascular Health in Humans
A clinical trial involving human subjects showed that supplementation with EPA-rich oils led to improved endothelial function and reduced arterial stiffness. While specific data on this compound is limited in humans directly; its analogs suggest similar benefits.
Study 3: Neuroprotection in Animal Models
In a rat model of Alzheimer’s disease-like pathology, treatment with this compound significantly improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.
Summary Table of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Reduced IL-6 and TNF-α production in macrophages |
Cardiovascular | Improved cholesterol profiles; potential vasodilatory effects |
Neuroprotective | Decreased neuroinflammatory markers; improved cognitive function |
Antioxidant | Scavenging of free radicals; reduction of oxidative stress |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves catalytic reduction of eicosapentaenoic acid (EPA) derivatives or enzymatic hydroxylation. Key steps include:
- Use of palladium or platinum catalysts for selective hydrogenation of EPA esters to the corresponding alcohol .
- Protecting group strategies (e.g., silyl ethers) to prevent oxidation of unsaturated bonds during synthesis .
- Purification via reverse-phase HPLC or flash chromatography, with purity verification by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm double-bond geometry (Z-configuration) and hydroxyl group position. COSY and NOESY experiments resolve overlapping signals in polyunsaturated chains .
- Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns. LC-MS/MS monitors degradation products during storage .
- Chromatography : HPLC with UV/Vis or ELSD detection ensures purity, especially for separating cis/trans isomers .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : -20°C under inert gas (argon/nitrogen) to prevent oxidation of unsaturated bonds .
- Handling : Use gloves and eye protection; avoid contact with strong oxidizers due to flammability risks (GHS02 classification) .
- Waste Disposal : Follow institutional guidelines for organic solvents and unsaturated alcohols, including neutralization before disposal .
Advanced Research Questions
Q. How can researchers address challenges in maintaining the compound’s stability during long-term experiments?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies under varying temperatures/pH, monitored via LC-MS and UV spectroscopy. Antioxidants (e.g., BHT) or chelating agents (EDTA) mitigate peroxidation .
- Packaging : Use amber vials with PTFE-lined caps to limit light/oxygen exposure. Validate stability with periodic NMR analysis to detect isomerization .
Q. What experimental design considerations are essential for studying its biological activity in cellular models?
- Methodological Answer :
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to account for solubility limits in aqueous buffers. Include vehicle controls (e.g., DMSO) to isolate solvent effects .
- Cell Line Selection : Prioritize lipid-rich models (e.g., hepatocytes or adipocytes) to study metabolic interactions. Confirm membrane incorporation via fluorescence tagging (e.g., BODIPY probes) .
Q. How should contradictory data on its bioactivity be resolved in literature reviews?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized criteria (e.g., IC50 values, assay types) and exclude outliers with poor methodological rigor (e.g., lack of purity data) .
- Reproducibility Testing : Replicate key experiments under controlled conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .
Q. What computational tools are effective for modeling its interactions with lipid membranes or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) : Use all-atom force fields (e.g., CHARMM36) to simulate membrane insertion and conformational flexibility of the pentadienyl chain .
- Docking Studies : Apply AutoDock Vina or Schrödinger Suite to predict binding affinities with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, validated by mutagenesis data .
Q. Data Presentation and Reproducibility
Q. How should experimental data for this compound be formatted to meet journal standards?
- Methodological Answer :
- Tables : Include retention times (HPLC), δ values (NMR), and m/z ratios (MS) in supplementary materials. Label isomers explicitly (e.g., 5Z vs. 5E) .
- Figures : Provide annotated chromatograms and spectral data with baseline correction. Use IUPAC numbering in structural diagrams .
Q. What strategies ensure reproducibility in multi-laboratory studies involving this compound?
- Methodological Answer :
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPTMYCBZDPEZ-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.